molecular formula C12H16INO4 B2876788 (R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol CAS No. 1956436-50-2

(R)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B2876788
CAS No.: 1956436-50-2
M. Wt: 365.167
InChI Key: ZLADVZVZFILTLD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a complex aromatic structure with various functional groups, including an iodine atom, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Iodination: Introduction of the iodine atom to the aromatic ring.

    Formation of the Propanol Moiety: Attachment of the 2,2-dimethylpropan-1-ol group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy or propanol groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The primary product would be an amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of functional groups under different conditions.

Biology and Medicine

    Pharmaceuticals: Potential precursor or active ingredient in drug development.

    Biological Probes: Used in the study of biological systems due to its functional groups.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Chemical Sensors: Used in the design of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of ®-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity. The presence of functional groups like the nitro and methoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Bromo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol: Similar structure but with a bromine atom instead of iodine.

    ®-1-(4-Iodo-5-ethoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol: Similar structure but with an ethoxy group instead of methoxy.

Uniqueness

The uniqueness of ®-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol lies in its specific combination of functional groups, which can impart unique chemical and physical properties, making it suitable for specific applications that similar compounds might not be able to achieve.

Properties

IUPAC Name

(1R)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLADVZVZFILTLD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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